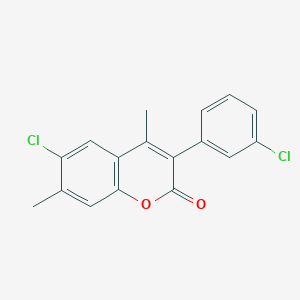
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one
Descripción general
Descripción
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. It was first introduced in the 1980s and has since become a popular herbicide due to its effectiveness and low toxicity.
Mecanismo De Acción
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, a precursor of carotenoids, and a decrease in the levels of lycopene and other carotenoids. This, in turn, leads to a decrease in the photosynthetic capacity of the plant, leading to its death.
Biochemical and Physiological Effects
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one has been found to have low toxicity in mammals and is considered safe for use in agriculture. However, it can have adverse effects on non-target organisms such as fish, birds, and bees. Studies have shown that 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one can accumulate in soil and water, leading to long-term effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one is a useful herbicide for laboratory experiments due to its effectiveness and low toxicity. However, its use should be limited to controlled environments to prevent adverse effects on non-target organisms.
Direcciones Futuras
Future research on 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one could focus on developing more effective and environmentally friendly herbicides based on its mechanism of action. Additionally, studies could be conducted to investigate the long-term effects of 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one on the environment and non-target organisms. Finally, research could be conducted to explore the potential use of 6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one in other fields such as medicine and biotechnology.
Aplicaciones Científicas De Investigación
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the death of the weed due to a lack of energy production.
Propiedades
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c1-9-6-15-13(8-14(9)19)10(2)16(17(20)21-15)11-4-3-5-12(18)7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUDDMHUAIDSIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3-chlorophenyl)-4,7-dimethylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



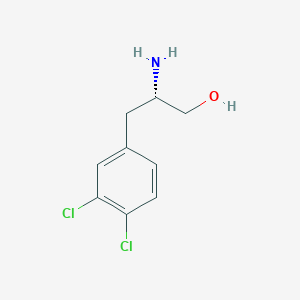

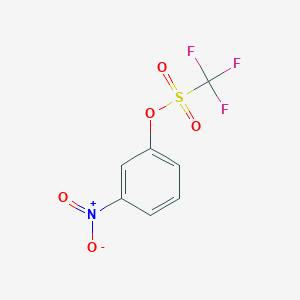
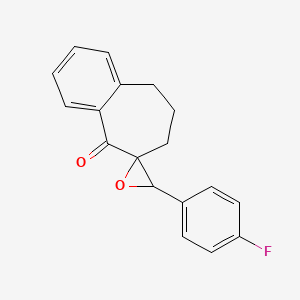
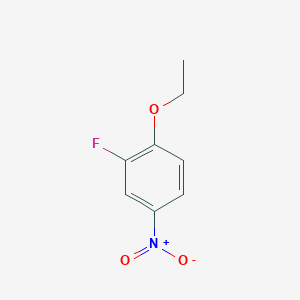
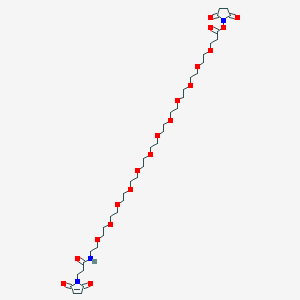
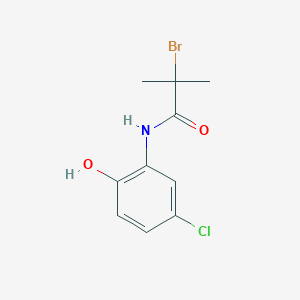
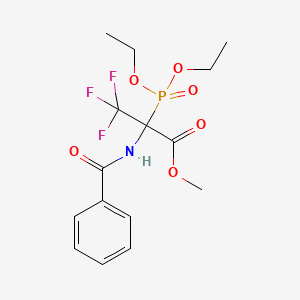

![Ethyl 2-chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041585.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]-2-hydroxypropanoate hemihydrate](/img/structure/B3041586.png)
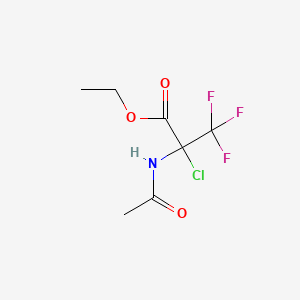
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![Ethyl 2-chloro-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041592.png)